3-(5-(Trifluoromethyl)-2-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
3-(5-(Trifluoromethyl)-2-methoxyphenyl)-1,2,4-oxadiazole is a compound that has garnered significant interest in the fields of pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group within this compound is known for its ability to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of molecules, making it a valuable component in drug design and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
These methods often require specific reagents like trifluoromethyltrimethylsilane, sodium trifluoroacetate, or trifluoroiodomethane, and conditions such as the presence of a photocatalyst or transition metal catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up these synthetic routes using continuous flow chemistry or batch processing techniques. The choice of method depends on factors like yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-(5-(Trifluoromethyl)-2-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halides . The conditions for these reactions vary but often involve controlled temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(5-(Trifluoromethyl)-2-methoxyphenyl)-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level
Medicine: It is incorporated into drug design for its ability to enhance the pharmacokinetic properties of therapeutic agents
Industry: The compound is used in the development of materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 3-(5-(Trifluoromethyl)-2-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s ability to bind to specific receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group that enhances its pharmacokinetic properties.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group that improves its efficacy and stability.
Sulfoxaflor: An insecticide with a trifluoromethyl group that increases its potency and selectivity.
Uniqueness
3-(5-(Trifluoromethyl)-2-methoxyphenyl)-1,2,4-oxadiazole is unique due to its specific combination of the trifluoromethyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and ability to interact with biological targets, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H7F3N2O2 |
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Molecular Weight |
244.17 g/mol |
IUPAC Name |
3-[2-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H7F3N2O2/c1-16-8-3-2-6(10(11,12)13)4-7(8)9-14-5-17-15-9/h2-5H,1H3 |
InChI Key |
DOGILQXHXCHRCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=NOC=N2 |
Origin of Product |
United States |
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